molecular formula C17H22FNO4 B1389032 (S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1196886-62-0

(S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1389032
CAS No.: 1196886-62-0
M. Wt: 323.4 g/mol
InChI Key: ZOWFREFSRRIXOC-KRWDZBQOSA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorobenzyl group, and a pyrrolidine ring. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including cyclization reactions of appropriate precursors.

    Introduction of the Fluorobenzyl Group: The 3-fluorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the pyrrolidine ring.

    Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the fluorobenzyl group or the pyrrolidine ring.

    Substitution: Nucleophilic substitution reactions are common, particularly for modifying the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

(S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(tert-Butoxycarbonyl)-2-(benzyl)pyrrolidine-2-carboxylic acid: Similar structure but lacks the fluorine atom.

    (S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid: Similar structure with the fluorine atom in a different position.

    (S)-1-(tert-Butoxycarbonyl)-2-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

The presence of the 3-fluorobenzyl group in (S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid imparts unique electronic and steric properties, making it distinct from other similar compounds. This fluorine atom can influence the compound’s reactivity and interaction with biological targets, enhancing its utility in various applications .

Properties

IUPAC Name

(2S)-2-[(3-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-9-5-8-17(19,14(20)21)11-12-6-4-7-13(18)10-12/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,20,21)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWFREFSRRIXOC-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661586
Record name 1-(tert-Butoxycarbonyl)-2-[(3-fluorophenyl)methyl]-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196886-62-0
Record name 1-(tert-Butoxycarbonyl)-2-[(3-fluorophenyl)methyl]-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid
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(S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid
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(S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid
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(S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid
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(S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid
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(S)-1-(tert-Butoxycarbonyl)-2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid

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